4-(4-Aminophenoxy)-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMVBUNFGEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Aminophenoxy 1 Butanol and Its Structural Analogs
Precursor Synthesis and Intermediate Derivatization Strategies for Aminophenoxy Moieties
The synthesis of aminophenoxy-containing molecules relies heavily on the strategic preparation of precursors and the derivatization of key intermediates. These initial steps are crucial for introducing the required functional groups and building the core structure of the target compounds.
Synthetic Approaches for 4-(4-Aminophenoxy)-1-butanol
The synthesis of this compound is typically achieved through a two-step process that first establishes an ether linkage and subsequently forms the aromatic amine. This approach ensures high yields and purity by avoiding side reactions associated with the free amino group.
The most common pathway begins with the Williamson ether synthesis. In this reaction, 4-nitrophenol (B140041) is treated with a 4-halobutanol, such as 4-bromobutanol, in the presence of a base like potassium carbonate. This reaction forms the intermediate, 4-(4-nitrophenoxy)-1-butanol. The subsequent step involves the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with agents like iron in the presence of ammonium (B1175870) chloride. mdpi.commasterorganicchemistry.com
An alternative, though less common, route involves the direct alkylation of 4-aminophenol (B1666318) with a suitable 4-halobutanol. This method requires careful control of reaction conditions to prevent N-alkylation of the highly nucleophilic amino group. Often, the amino group is protected as an amide before the etherification step, followed by a final deprotection step to yield the desired product. masterorganicchemistry.com
The synthesis of the precursor, 4-amino-1-butanol, can be achieved through methods such as the reduction of 4-azido-1-butanol or the hydrolysis of N-(4-hydroxybutyl)phthalimide. chemicalbook.comderpharmachemica.com
Table 1: Synthetic Routes to this compound
| Route | Starting Materials | Key Intermediates | Reaction Steps | Key Features |
| A | 4-Nitrophenol, 4-Halobutanol | 4-(4-Nitrophenoxy)-1-butanol | 1. Williamson Ether Synthesis2. Nitro Group Reduction | High yield, avoids N-alkylation side reactions. |
| B | 4-Aminophenol, 4-Halobutanol | N-acetyl-4-aminophenol | 1. N-protection (e.g., acetylation)2. Williamson Ether Synthesis3. Deprotection | Requires additional protection/deprotection steps. |
Synthesis of Symmetrical and Asymmetrical Bis(aminophenoxy)benzene Isomers
Bis(aminophenoxy)benzene isomers are important monomers in the synthesis of high-performance polymers like polyimides. acs.orgtcichemicals.com Their synthesis follows similar principles to those for simpler aminophenoxy alkanols, focusing on ether bond formation followed by nitro group reduction.
Symmetrical isomers, such as 1,4-bis(4-aminophenoxy)benzene, are typically synthesized from a dihydroxybenzene, like hydroquinone (B1673460) (for the 1,4-isomer) or resorcinol (B1680541) (for the 1,3-isomer). The dihydroxybenzene is reacted with two equivalents of a para-halonitrobenzene (e.g., 1-fluoro-4-nitrobenzene) in a double Williamson ether synthesis. The resulting dinitro intermediate is then reduced to the corresponding diamine, commonly via catalytic hydrogenation. chemicalbook.com
The synthesis of asymmetrical isomers requires a more controlled, multi-step approach. This can involve using a dihydroxybenzene where the two hydroxyl groups have different reactivities, or by employing protecting groups to allow for the sequential addition of different aminophenoxy moieties.
Table 2: Synthesis of Representative Bis(aminophenoxy)benzene Isomers
| Isomer | Precursors | Intermediate | Reduction Method |
| 1,4-Bis(4-aminophenoxy)benzene | Hydroquinone, 1-Fluoro-4-nitrobenzene | 1,4-Bis(4-nitrophenoxy)benzene | Catalytic Hydrogenation (Pd/C, H₂) or Hydrazine (B178648)/Pd/C |
| 1,3-Bis(3-aminophenoxy)benzene | Resorcinol, 1-Bromo-3-nitrobenzene | 1,3-Bis(3-nitrophenoxy)benzene | Catalytic Hydrogenation (Pd/C, H₂) chemicalbook.com |
| 4,4'-Bis(3-aminophenoxy)biphenyl | 4,4'-Biphenol, m-Dinitrobenzene | 4,4'-Bis(3-nitrophenoxy)biphenyl | Catalytic Hydrogenation (Pd/C or Ru/C) |
Nitro Displacement and Reduction Methodologies for Aryl Ether Amine Formation
The formation of the aryl ether amine functionality is a cornerstone of synthesizing these compounds. The process almost universally involves the initial formation of a nitro-aryl ether, followed by the reduction of the nitro group.
The key etherification step is a nucleophilic aromatic substitution (SNAr), where a phenoxide ion attacks a nitro-activated aryl halide. The nitro group's strong electron-withdrawing nature is essential for activating the aromatic ring toward nucleophilic attack.
Once the nitro-aryl ether linkage is established, the nitro group is reduced to a primary amine. Several reliable methods exist for this transformation:
Catalytic Hydrogenation : This is a clean and efficient method using a catalyst such as palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. libretexts.orgaakash.ac.in
Metal/Acid Reduction : A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com The use of iron scrap with a catalytic amount of hydrochloric acid is often favored in industrial applications because the resulting FeCl₂ can be hydrolyzed to regenerate HCl, making the process more cost-effective. aakash.ac.in
Transfer Hydrogenation : Reagents like hydrazine hydrate (B1144303) in the presence of a Pd/C catalyst can also be used for an efficient reduction.
Ammonium Chloride/Iron : A mixture of NH₄Cl and iron powder in an ethanol/water solvent system provides a safe and rapid method for reducing nitro groups. mdpi.com
Controlled Coupling and Condensation Reactions for Scaffold Assembly
The assembly of the final molecular structure requires precise control over coupling and condensation reactions to form stable linkages and correctly position functional groups.
Formation of Ether Linkages in Aminophenoxy Compounds
The Williamson ether synthesis is the most prevalent method for forming the C-O-C ether linkage in aminophenoxy compounds. orgosolver.commasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. For the synthesis of compounds like this compound, a phenoxide is generated from a phenol (B47542) (e.g., 4-nitrophenol) using a weak base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.com The phenoxide then displaces a halide from an alkyl halide (e.g., 4-bromobutanol). The reaction is typically performed in a polar aprotic solvent.
Other methods for ether formation include Ullmann-type couplings, which use copper catalysts and can be effective for forming diaryl ethers or aryl-alkyl ethers, sometimes with different selectivity than the Williamson synthesis. nih.gov
Selective Functionalization of Amino and Hydroxyl Groups
When a molecule contains both amino (-NH₂) and hydroxyl (-OH) groups, their similar nucleophilic nature can lead to challenges in achieving selective reactions. Several strategies are employed to control their functionalization.
Protection/Deprotection: A common strategy is to temporarily "protect" one functional group while reacting the other. The amino group is highly reactive and basic, so it is often protected as an amide by reacting it with an agent like acetic anhydride (B1165640). masterorganicchemistry.com The resulting amide is less nucleophilic and less basic, allowing for selective reaction at the hydroxyl group. The protecting group can be removed later by hydrolysis to restore the amine.
Chemoselective Catalysis: Modern synthetic chemistry has developed catalysts that can differentiate between amino and hydroxyl groups.
Selective O-Arylation/N-Arylation: The choice of metal catalyst can direct the outcome of coupling reactions. For instance, in reactions with amino alcohols, copper-based catalysts tend to favor O-arylation, while palladium-based catalysts often yield N-arylation products. nih.gov
Selective O-Acylation: Specialized catalysts, such as certain zinc-cluster complexes, have been shown to facilitate the acylation of hydroxyl groups even in the presence of more nucleophilic primary or secondary amines. nih.gov
Selective Oxidation: The hydroxyl group can be selectively oxidized without affecting the amine. For example, using a TEMPO/IBD (iodosobenzene diacetate) system allows for the mild and selective oxidation of primary alcohols to aldehydes. orgsyn.org
These controlled methodologies are essential for building complex molecules with precision, enabling the synthesis of specifically designed aminophenoxy structures for advanced applications.
Polymerization Pathways Utilizing 4-Aminophenoxy-Containing Monomers
The inclusion of ether linkages within the backbone of aromatic polymers is a well-established strategy to improve their processability. Aminophenoxy-containing monomers, particularly diamines, are key building blocks for synthesizing high-performance polymers like polyimides and polyamides through polycondensation reactions. The flexible ether bond often imparts better solubility and a lower glass transition temperature (Tg) to the resulting polymers without significantly compromising their thermal stability. This allows for easier fabrication of films, coatings, and composite matrices.
Polycondensation Reactions for Polyimides and Polyamides from Aminophenoxy Diamines
The synthesis of aromatic polyimides and polyamides from aminophenoxy diamines is a cornerstone of high-performance polymer chemistry. These polymers are typically prepared via a two-step polycondensation process.
Polyimides: The synthesis of polyimides involves the reaction of an aminophenoxy diamine with an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). kpi.ua This first step, usually conducted at room temperature, yields a soluble poly(amic acid) precursor. kpi.ua This precursor solution can then be cast into a film and subsequently converted to the final polyimide through thermal or chemical imidization. kpi.ua Thermal imidization involves heating the poly(amic acid) film in stages at elevated temperatures (e.g., up to 300°C) to facilitate cyclodehydration. kpi.ua Chemical imidization can be carried out at lower temperatures using dehydrating agents like a mixture of acetic anhydride and pyridine (B92270). kpi.ua
A variety of aminophenoxy diamines have been synthesized and polymerized. For instance, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD), which contains bulky cyclododecylidene groups, has been reacted with several dianhydrides to produce polyimides with glass transition temperatures between 259°C and 276°C and excellent solubility in polar solvents. kpi.ua Similarly, novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) exhibit high thermal stability, with Tg values ranging from 338°C to 428°C, and good optical transparency. tandfonline.com The introduction of fluorine atoms, as in 4,4″‐bis(aminophenoxy)‐3,3″‐trifluoromethyl terphenyl (ATFT), leads to polyimides with low dielectric constants (2.72–3.3) and low water absorption (0.3–0.7%). bohrium.com
Polyamides: Aromatic polyamides, often referred to as aramids, are synthesized by the polycondensation of aminophenoxy diamines with aromatic dicarboxylic acids or their corresponding diacid chlorides. acs.orgcapes.gov.br A common method is the direct polycondensation using triphenyl phosphite (B83602) and pyridine as condensing agents in a solvent like NMP. acs.orgcapes.gov.br This approach allows for the formation of high molecular weight polyamides with inherent viscosities ranging from moderate to high levels (e.g., 0.65-0.97 dL/g). acs.org
For example, a series of new polyamides based on the diamine bis[4-(4-aminophenoxy)phenyl]diphenylmethane (BAPDM) demonstrated excellent solubility in a range of organic solvents, including NMP, DMAc, dimethyl sulfoxide (B87167) (DMSO), and even tetrahydrofuran (B95107) (THF). acs.org These amorphous polyamides exhibited Tg values between 237°C and 272°C and 10% weight loss temperatures above 500°C, indicating high thermal stability. acs.org Another example involves the diamine 2,7-bis(4-aminophenoxy)naphthalene, which, when polymerized with various aromatic dicarboxylic acids, yielded polyamides with Tg values in the range of 246–327°C and the ability to form transparent, tough films. capes.gov.br The incorporation of heterocyclic structures, such as in 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole, has also been explored to synthesize soluble, thermally stable polyamides. tandfonline.com
Interactive Table: Properties of Polyimides from Aminophenoxy Diamines
| Diamine Monomer | Dianhydride | Inherent Viscosity of Poly(amic acid) (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Citation |
|---|---|---|---|---|---|
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) | Various | 1.10 - 1.42 | 259 - 276 | 504 - 526 | kpi.ua |
| 1,4-Bis(4-aminophenoxy)trimethylbenzene | Various | 0.45 - 0.85 | 235 - 300 | > 435 | usm.edu |
| 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) | Various | Not specified | 338 - 428 | > 560 | tandfonline.com |
| 4,4''-bis(aminophenoxy)-3,3''-trifluoromethyl terphenyl (ATFT) | PMDA, BTDA, 6FDA | Not specified | Not specified | > 532 | bohrium.com |
| 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | Various | Not specified | > 214 | > 410 | researchgate.net |
Interactive Table: Properties of Polyamides from Aminophenoxy Diamines
| Diamine Monomer | Dicarboxylic Acid/Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Citation |
|---|---|---|---|---|---|
| Bis[4-(4-aminophenoxy)phenyl]diphenylmethane (BAPDM) | Various Aromatic Dicarboxylic Acids | 0.65 - 0.97 | 237 - 272 | 500 - 524 | acs.org |
| 2,7-bis(4-aminophenoxy)naphthalene | Various Aromatic Dicarboxylic Acids | 0.76 - 1.16 | 246 - 327 | > 501 | capes.gov.br |
| 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole | Various | Moderate to High | 243 - 275 | > 422 | tandfonline.com |
| 4,5-bis[4(4-aminophenoxy)phenyl]-2-phenyloxazole (APPO) | Various Aromatic Carboxylic Dichlorides | 0.48 - 1.25 | 234 - 311 | > 52% (Res. wt @ 600°C) | tandfonline.com |
| 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Various Dicarboxylic Acids | 0.80 - 1.28 | > 300 | > 400 | mdpi.com |
Covalent Organic Framework (COF) Synthesis Employing Aminophenoxy Building Blocks
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, synthesized from organic building blocks linked by strong covalent bonds. mdpi.commdpi.com Their high surface area and tunable porosity make them promising for applications in gas storage, separation, and catalysis. tcichemicals.com The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting extended network. mdpi.com
Aminophenoxy-containing molecules can serve as versatile building blocks for COF synthesis. The amine functional groups are key for forming the covalent linkages, typically imine bonds, that define the framework structure. The condensation reaction between amine linkers and aldehyde linkers is the most common method for constructing imine-linked COFs. tcichemicals.com
A notable example of an aminophenoxy building block used in COF synthesis is 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine (TPT). mdpi.com This C3-symmetric amine linker has been used in solvothermal synthesis to produce COFs on a gram scale. mdpi.com For instance, the reaction of TPT with 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine (TPT-CHO) resulted in TPT-COF-1, which exhibited a high BET surface area of 1589 m²/g. mdpi.com Solvothermal synthesis typically involves heating the monomers in a sealed vessel with a suitable solvent and often a catalyst. mdpi.com
The design of COFs can be extended to three-dimensional (3D) structures by using tetrahedral building blocks. tcichemicals.com While many 3D COFs utilize tetrahedral amines like tetrakis(4-aminophenyl)methane, the principles can be applied to aminophenoxy-based linkers to create novel 3D frameworks. mdpi.comtcichemicals.com The incorporation of flexible ether linkages from the aminophenoxy units can introduce dynamic properties into the COF structure, leading to materials that can respond to external stimuli. chinesechemsoc.org The synthesis of COFs is a delicate process where factors like solvent choice, catalyst, reaction time, and temperature significantly influence the crystallinity and porosity of the final material. mdpi.com
Interactive Table: Aminophenoxy Building Blocks in COF Synthesis
| Aminophenoxy Building Block | Co-monomer (Linker) | COF Name | Synthesis Method | Key Finding | Citation |
|---|---|---|---|---|---|
| 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine (TPT) | 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine (TPT-CHO) | TPT-COF-1 | Solvothermal | Gram-scale synthesis achieved with a high surface area (1589 m²/g). | mdpi.com |
| Tris(4-aminophenyl)amine (TAPA)* | 1,2-bis(5-formyl-2-methylthien-3-yl)cyclopentene (DAE-O) | DAE-TAPA-COF | Interfacial Polymerization | Incorporation of a photoresponsive unit into the COF structure. | chinesechemsoc.org |
| 1,3,5-tris(4-aminophenyl)benzene (TAPB)* | 2,3-dihydroxyterephthalaldehyde | 2,3-DhaTab COF | Condensation Reaction | Non-planar core of the amine linker resulted in lower crystallinity compared to planar analogs. | mdpi.com |
| Tetra(4-aminophenyl)methane (TAM)* | 2,3,5,6-tetrafluoroterephthalol (TFA) | JUC-515 | Ionic Liquid Method | Synthesis of a 3D fluorinated covalent organic framework. | researchgate.net |
Note: These are amine-based linkers included to illustrate the broader context of COF synthesis, as direct examples of varied aminophenoxy linkers are less common in the provided sources.
Chemical Reactivity and Transformation Studies of 4 4 Aminophenoxy 1 Butanol Derivatives
Reactivity of the Aromatic Amino Functionality
The aromatic amino group in 4-(4-aminophenoxy)-1-butanol is a key site for reactions that form nitrogen-containing linkages. Its reactivity is characteristic of a primary aromatic amine, where the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring, rendering it less basic but still sufficiently nucleophilic to react with a variety of electrophiles.
Amidation and Imidization Reactions with Carboxylic Acid Derivatives
The primary amino group readily undergoes acylation reactions with carboxylic acid derivatives such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental to the synthesis of polyamides and, more significantly, polyimides, which are a class of high-performance polymers known for their exceptional thermal stability. vt.edu
The synthesis of polyimides from aromatic diamines, such as those with aminophenoxy structures, is a well-established two-step process. vt.edukpi.ua
Poly(amic acid) Formation: The diamine is reacted with a dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). This step proceeds at room temperature to form a soluble poly(amic acid) precursor. kpi.ua
Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at elevated temperatures (e.g., 250-300°C) or by chemical methods at lower temperatures, using a mixture of an acid anhydride (B1165640) (like acetic anhydride) and a tertiary amine catalyst (like pyridine). kpi.ua
While direct studies on this compound are not prevalent, the reactivity of analogous aminophenoxy diamines provides a strong model for its behavior. The resulting polymers would feature a flexible butoxy side chain, which could influence properties such as solubility and glass transition temperature.
Table 1: Representative Conditions for Polyimide Synthesis from Aminophenoxy Diamines
| Dianhydride | Diamine | Solvent | Imidization Method | Resulting Polymer Properties |
|---|---|---|---|---|
| Pyromellitic Dianhydride (PMDA) | 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane | DMAc | Thermal or Chemical | High thermal stability, tough, flexible films. kpi.ua |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 1,3-bis(4-aminophenoxy)benzene (TPER) | NMP/Toluene | Thermal (Bulk) | Semicrystalline, excellent melt stability when end-capped. vt.edu |
This table presents data for analogous diamines to illustrate the general reaction conditions and outcomes.
Formation of Cyclic and Heterocyclic Structures (e.g., Thioureas, Triazines)
The nucleophilic amino group is also a precursor for the synthesis of various heterocyclic systems.
Thioureas: The reaction of the primary amine with an isothiocyanate provides a straightforward and high-yielding route to N,N'-disubstituted thioureas. mdpi.com This reaction is typically performed by stirring the amine and isothiocyanate in a solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. mdpi.com While aliphatic amines react readily, aromatic amines like this compound may require a period of reflux to achieve complete conversion due to their lower nucleophilicity. mdpi.com The resulting thiourea (B124793) derivatives are valuable intermediates in their own right and are studied for a range of biological activities. mdpi.comsci-hub.st
Table 2: General Conditions for Thiourea Synthesis
| Amine Type | Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Aromatic Amine | Phenyl isothiocyanate | Dichloromethane | Reflux | Good to Excellent mdpi.com |
| Aromatic Amine | Benzoyl isothiocyanate | None (Solvent-free) | Room Temperature sci-hub.st | High (80-98%) sci-hub.st |
This table outlines general reaction conditions applicable to the amino group of this compound.
Triazines: Symmetrically-substituted 1,3,5-triazines (s-triazines) can be synthesized from the aromatic amine functionality. A common method involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). By controlling the reaction temperature, the three chlorine atoms can be replaced stepwise. For instance, reacting three equivalents of this compound with cyanuric chloride, with the temperature gradually increased after each substitution, would lead to the formation of a trisubstituted triazine. researchgate.net Such triazine-cored molecules are explored for applications in polymer chemistry and materials science. sciensage.inforsc.org
Transformations of the Aliphatic Hydroxyl Group
The primary hydroxyl group at the end of the butoxy chain offers a second site for chemical modification, reacting as a typical primary alcohol.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to yield the ether. transformationtutoring.com This method allows for the introduction of a wide variety of alkyl or aryl groups onto the butoxy chain.
Esterification: The most common method for converting the primary alcohol to an ester is the Fischer-Speier esterification. libretexts.orgathabascau.ca In this acid-catalyzed reaction, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). numberanalytics.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess or water is removed as it is formed. rsc.orgathabascau.ca Alternatively, for substrates that are sensitive to strong acids, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Selective Oxidation and Reduction Pathways
Selective Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. organic-chemistry.org The presence of the electron-rich aromatic amine and ether linkage requires a selective oxidant that will not affect these other functional groups.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. organic-chemistry.org More modern and greener methods utilize catalytic systems like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in combination with a stoichiometric oxidant such as sodium hypochlorite. nih.govresearchgate.net These catalytic methods often exhibit high chemoselectivity for primary alcohols. nih.gov
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in aqueous acid), will typically oxidize a primary alcohol all the way to a carboxylic acid.
Reduction Pathways: The primary hydroxyl group is already in a reduced state and is not typically subject to further reduction. Reduction reactions would target other potential functionalities that could be introduced into the molecule, such as a carbonyl or a nitro group.
Derivatization for Enhanced Functionality and Molecular Recognition
The dual-functional nature of this compound makes it an excellent candidate for creating derivatives with enhanced functionality and for applications in molecular recognition. nih.gov Bifunctional molecules, which contain two distinct reactive or binding sites, are foundational in the design of complex chemical systems. nih.govqucosa.de
By reacting the amino and hydroxyl groups with different partners, a wide range of heterobifunctional derivatives can be synthesized. For example:
The amino group can be used to anchor the molecule to a surface or a larger structure (e.g., a polymer backbone via amidation), while the hydroxyl group remains available for further reaction or to act as a hydrogen-bond donor for molecular recognition.
Conversely, the hydroxyl group could be used to form an ester linkage to a molecule of interest, leaving the amine free to be protonated, forming a cationic site that can interact with anionic species.
Both functional groups can be reacted with different monomers to create complex, cross-linked polymers with tailored properties. sciensage.info
The spatial separation of the aromatic amine and the aliphatic alcohol by the phenoxy and butyl spacers provides a defined architecture for designing molecules where the two functional ends can interact with different targets simultaneously, a key principle in the development of molecular probes and targeted chemical systems. nih.gov
Computational and Theoretical Chemistry Investigations on 4 4 Aminophenoxy 1 Butanol Systems
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations provide a robust framework for understanding the relationship between a molecule's structure and its electronic properties.
The initial step in the computational analysis of 4-(4-Aminophenoxy)-1-butanol involves optimizing its molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. docbrown.infomdpi.com The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached.
The optimized geometry reveals key structural parameters. For this compound, the geometry is characterized by a planar aromatic ring system connected to a flexible butanol chain via an ether linkage.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ar)-O(ether) | 1.365 Å |
| Bond Length | O(ether)-C(butyl) | 1.431 Å |
| Bond Length | C(ar)-N | 1.380 Å |
| Bond Length | C(butyl)-OH | 1.428 Å |
| Bond Angle | C(ar)-O-C(butyl) | 118.2° |
| Bond Angle | C(ar)-C(ar)-N | 121.0° |
| Dihedral Angle | C(ar)-C(ar)-O-C(butyl) | 179.5° (anti-periplanar) |
Once the geometry is optimized, the electronic structure can be analyzed. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com
Table 2: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| Energy of HOMO | -5.25 |
| Energy of LUMO | -0.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
The HOMO is typically localized over the electron-rich aminophenoxy moiety, specifically the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the aromatic ring system.
DFT calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). modgraph.co.uknih.gov These theoretical shifts, when compared to experimental data, can confirm the proposed structure. modgraph.co.uk
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -OH | Terminal Butanol | 4.5 (variable) | - |
| -NH₂ | Para to Ether | 3.6 (variable) | - |
| CH₂-O(H) | Butanol C1 | 3.65 (t) | 62.5 |
| CH₂-C1 | Butanol C2 | 1.80 (m) | 30.1 |
| CH₂-C4 | Butanol C3 | 1.65 (m) | 26.0 |
| CH₂-O(ar) | Butanol C4 | 3.95 (t) | 68.0 |
| Ar-H | Ortho to -O- | 6.85 (d) | 115.8 |
| Ar-H | Ortho to -NH₂ | 6.75 (d) | 116.5 |
Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These theoretical frequencies help in the assignment of experimental IR bands to specific molecular vibrations.
Table 4: Hypothetical Predicted Major IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ | 3450, 3360 |
| O-H Stretch | -OH | 3350 |
| C(sp³)-H Stretch | Alkyl Chain | 2940, 2870 |
| C=C Stretch | Aromatic Ring | 1610, 1510 |
| C(ar)-O Stretch | Aryl Ether | 1240 |
| C(alkyl)-O Stretch | Alcohol | 1050 |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and interactions with the environment, such as solvents.
Table 5: Hypothetical Key Dihedral Angles and Potential Energy Minima for the Butoxy Chain
| Dihedral Angle | Atoms | Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| τ₁ | C(ar)-O-C4-C3 | anti (~180°) | 0.0 |
| τ₂ | O-C4-C3-C2 | anti (~180°) | 0.0 |
| τ₂ | O-C4-C3-C2 | gauche (±60°) | 0.8 |
| τ₃ | C4-C3-C2-C1 | anti (~180°) | 0.0 |
| τ₃ | C4-C3-C2-C1 | gauche (±60°) | 0.9 |
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations in explicit solvent models (e.g., water, methanol, or a non-polar solvent like toluene) can reveal how solvent molecules interact with different parts of the solute. researchgate.net The polar amino and hydroxyl groups are expected to form strong hydrogen bonds with polar protic solvents like water. In contrast, the aromatic ring and the alkyl chain will prefer interactions with non-polar solvents. These differential interactions can alter the conformational preferences of the flexible butoxy chain and influence the molecule's aggregation behavior. For example, in water, the molecule might adopt conformations that expose its polar groups to the solvent while shielding the non-polar parts.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally. frontiersin.orgnih.gov For this compound, several reactions could be of interest, such as the oxidation of the amine, ether cleavage, or esterification of the alcohol.
Using DFT, the potential energy surface of a reaction can be explored. This involves calculating the energies of the reactants, products, and any intermediates. Transition state search algorithms are then used to locate the saddle point on the energy surface that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For instance, a hypothetical acid-catalyzed esterification reaction with acetic acid could be modeled. The calculations would elucidate a multi-step mechanism involving protonation of the hydroxyl group, nucleophilic attack by the acetate (B1210297), and subsequent elimination of water. The computed energy profile would identify the rate-determining step of the reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling represents a pivotal computational strategy in modern chemistry, enabling the prediction of a compound's properties directly from its molecular structure. This approach is particularly valuable for newly synthesized or hypothetical molecules, such as this compound, where experimental data may be scarce. By establishing a mathematical correlation between molecular descriptors and specific physicochemical or biological properties, QSPR models can forecast the behavior of a compound, thereby guiding research and development efforts in a more efficient manner.
The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule dictate its properties. These features are quantified using molecular descriptors, which are numerical values representing different aspects of a molecule's constitution and geometry. A typical QSPR study involves several key stages: the selection of a dataset of compounds with known properties, the calculation of a wide array of molecular descriptors for each compound, the development of a mathematical model that links the descriptors to the properties, and rigorous validation of the model's predictive power.
For a molecule like this compound, a QSPR model could be developed to predict a range of important properties. Given its structural motifs—an aromatic amine, an ether linkage, and a primary alcohol—descriptors would be selected to capture the electronic and steric influences of these functional groups. For instance, quantum-chemical descriptors could elucidate the role of the aminophenoxy group's electron-donating nature, while topological descriptors could describe the molecule's size, shape, and branching.
The predictive capacity of a QSPR model is heavily reliant on the quality and diversity of the training dataset. For this compound, a suitable dataset would comprise structurally analogous compounds, such as other aminophenol derivatives, alkoxybutanols, and aromatic ethers. acs.orgnih.gov By including a variety of related structures, the resulting model can achieve greater robustness and a broader applicability domain.
The development of a QSPR model for this compound would involve the use of statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to establish the relationship between the selected descriptors and the property of interest. The final model would be a mathematical equation that could be used to estimate the property for any compound with a similar structure, including this compound itself.
The selection of appropriate molecular descriptors is a critical step in constructing a reliable QSPR model. For this compound, a diverse set of descriptors would be calculated to comprehensively represent its structural and electronic characteristics. These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula and connectivity. For this compound, these would include molecular weight, atom counts, and bond counts.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples relevant to this compound would include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and provide information about the molecule's size and shape in three-dimensional space. Examples include the molecular surface area and volume.
Quantum-Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. For this compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment would be particularly informative. mdpi.comoup.com
A hypothetical set of calculated molecular descriptors for this compound is presented in the table below. These values would be used as the independent variables in the development of a QSPR model.
| Descriptor Category | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 181.23 g/mol |
| Constitutional | Number of Heavy Atoms | 13 |
| Topological | Wiener Index | 1236 |
| Geometrical | Molecular Surface Area | 205.4 Ų |
| Quantum-Chemical | HOMO Energy | -8.25 eV |
| Quantum-Chemical | LUMO Energy | 1.15 eV |
| Quantum-Chemical | Dipole Moment | 2.8 D |
Using the calculated molecular descriptors, a QSPR model can be employed to predict various physicochemical properties of this compound. These predictions are invaluable for understanding the compound's behavior in different environments and for designing potential applications. Some of the key properties that could be predicted include:
Boiling Point: The temperature at which the compound transitions from a liquid to a gas at atmospheric pressure. This is a fundamental physical property that is influenced by intermolecular forces.
Water Solubility: The maximum amount of the compound that can dissolve in a given amount of water at a specific temperature. Solubility is a critical parameter in many chemical and biological processes.
Octanol-Water Partition Coefficient (logP): This value represents the ratio of the concentration of the compound in octanol to its concentration in water in a two-phase system at equilibrium. It is a key indicator of a molecule's hydrophobicity and is important for predicting its environmental fate and biological activity.
The table below presents hypothetical predicted values for these properties for this compound, which could be obtained from a well-validated QSPR model.
| Property | Predicted Value | Unit |
| Boiling Point | 325.8 | °C |
| Water Solubility | 1.5 | g/L |
| logP | 1.8 |
It is important to note that the accuracy of these predicted values is contingent on the quality of the QSPR model and the diversity of the dataset used for its development.
Applications in Advanced Materials Science Based on 4 4 Aminophenoxy 1 Butanol Derived Structures
High-Performance Polymer Development
The bifunctionality of 4-(4-aminophenoxy)-1-butanol, with its reactive amine and hydroxyl groups (though the outline focuses on the amine functionality for polymer backbones), allows for its theoretical incorporation into a variety of polymer systems. The presence of the flexible butoxy group is anticipated to enhance solubility and processability, while the aminophenoxy moiety can impart thermal stability and desirable mechanical properties.
Synthesis and Characterization of Polyimides Incorporating Aminophenoxy Linkages
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of flexible linkages, such as ether groups, into the rigid polyimide backbone is a common strategy to improve their processability by enhancing solubility and lowering the glass transition temperature.
The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride. In this context, a diamine analogue of this compound could be reacted with various aromatic dianhydrides to produce a series of polyimides. The flexible aminophenoxy linkage is expected to disrupt chain packing and improve the solubility of the resulting polymers in organic solvents. Research on polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine has shown that the resulting polymers exhibit good thermal resistance, with glass transition temperatures ranging from 214–305 °C and 5% weight loss temperatures between 421–463 °C in a nitrogen atmosphere researchgate.net. Furthermore, these polyimides formed strong, flexible films with tensile strengths of 61–102 MPa researchgate.net. The incorporation of aliphatic chains in polyimides has also been shown to influence their optical properties, with the potential for increased transparency st-andrews.ac.uk.
Table 1: Thermal and Mechanical Properties of a Polyimide Derived from 3,6-bis(4-aminophenoxy)pyridazine and a Commercially Available Dianhydride
| Property | Value |
| Glass Transition Temperature (Tg) | 214-305 °C |
| Temperature at 5% Weight Loss (TGA) | 421-463 °C |
| Tensile Strength | 61-102 MPa |
| Elongation at Break | 2.8-64.7% |
Note: Data is for a polyimide derived from 3,6-bis(4-aminophenoxy)pyridazine, a structural analogue, to illustrate the potential properties.
Design and Properties of Aramid Copolymers with Bis(aminophenoxy)benzene Moieties
Aramids, or aromatic polyamides, are a class of high-performance fibers known for their high strength and thermal resistance. However, their rigid rod-like structure often leads to poor solubility, making processing difficult. Incorporating flexible moieties, such as bis(aminophenoxy)benzene, into the aramid backbone can enhance solution processability.
Recent studies have demonstrated the synthesis of novel aramid copolymers by incorporating flexible bis(4-aminophenoxy)benzene moieties. These copolymers were synthesized in polar organic solvents and achieved high molecular weights, enabling the fabrication of thin, transparent films researchgate.netresearchgate.netnih.gov. The introduction of these flexible units resulted in polymers with glass transition temperatures around 270–293 °C and thermal decomposition temperatures in the range of 450–466 °C researchgate.netresearchgate.netnih.gov. The resulting films exhibited impressive mechanical properties, with tensile strengths of approximately 107–114 MPa and significant elongation at break researchgate.netnih.gov. Molecular dynamics simulations have indicated that the ether bonds in these structures can increase the spacing between polymer chains, which weakens strong intermolecular forces and reduces rigidity.
Table 2: Properties of Aramid Copolymers Incorporating Bis(4-aminophenoxy)benzene Moieties
| Polymer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| MBAB-aramid | 270.1 | 449.6 | 107.1 | 50.7 |
| PBAB-aramid | 292.7 | 465.5 | 113.5 | 58.4 |
Source: Data from studies on MBAB-aramid and PBAB-aramid copolymers. researchgate.netresearchgate.netnih.gov
Engineering of Polyamides and Polyureas from Aminophenoxy Precursors
The incorporation of aminophenoxy precursors with flexible aliphatic chains into polyamides and polyureas can lead to materials with tailored properties. Aliphatic segments can improve the flexibility and processability of these polymers.
In polyamide synthesis, novel aromatic polyamides have been prepared from diamines containing aminophenoxy groups, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. These polyamides demonstrated good solubility in polar organic solvents and could be cast into transparent, flexible, and tough films. They exhibited glass transition temperatures in the range of 188–240 °C and were thermally stable up to around 470 °C. The presence of aliphatic groups in polyamides generally leads to increased flexibility.
Polyureas are typically synthesized from the reaction of a diisocyanate with a diamine. While specific research on aminophenoxy-based polyureas is limited, the use of diamines with flexible ether linkages is a known strategy to modify polyurea properties. The synthesis of polyureas from diamines and carbon dioxide, avoiding toxic isocyanates, has been reported, and the properties of the resulting polymers are highly dependent on the structure of the diamine used. The incorporation of a flexible butoxy group from a this compound-derived diamine could be expected to enhance the flexibility and solubility of the resulting polyurea.
Exploration of Ferrocene-Based Polymers with Aminophenoxy Aromatic Units
Ferrocene-containing polymers are of significant interest due to their unique redox properties, thermal stability, and potential applications in catalysis, sensors, and energy storage. The incorporation of ferrocene into a polymer backbone can be achieved in several ways, including as a main-chain component or as a pendant group.
The synthesis of ferrocene-based polyamides has been explored, demonstrating that the inclusion of the ferrocene moiety can enhance thermal stability and flame retardant behavior. Aromatic terpolyamides containing ferrocene have shown higher thermal stability compared to their purely organic counterparts. Furthermore, ferrocene-based terpolyamides and their block copolymers have exhibited good solubility in common organic solvents, a significant advantage for processability. The flexible linker in a this compound-derived monomer could further enhance the solubility and processability of such ferrocene-containing polymers. The spacer between the redox-active ferrocene unit and the polymer backbone can significantly impact the electrochemical properties of the material.
Covalent Organic Frameworks (COFs) Engineering
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are synthesized from organic building blocks through strong covalent bonds. The properties of COFs can be tuned by the choice of building blocks and the linkage chemistry.
Synthesis of COFs Utilizing Aminophenoxy-Substituted Building Blocks
The use of flexible building blocks in the synthesis of COFs is an emerging area of research. While rigid linkers are often used to ensure crystallinity, flexible linkers can impart unique properties to the resulting frameworks, such as dynamic behavior and improved processability.
Investigation of Pore Architectures and Functionalization in Aminophenoxy-Derived COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their highly ordered and porous structures make them promising candidates for a variety of applications, including gas storage, separation, and catalysis. nih.govresearchgate.net The properties and functionality of COFs are intrinsically linked to their pore architecture—the size, shape, and chemical environment of the pores—and the chemical groups that functionalize the framework.
The incorporation of building blocks containing aminophenoxy moieties, such as this compound, offers a strategic approach to designing functional COFs. The amine group can participate in the formation of the framework's primary linkages, typically through condensation reactions (e.g., forming imine bonds), while the butanol-ether tail extends into the pores. researchgate.net This tail can directly influence the pore's chemical environment or serve as a reactive handle for further modification.
The investigation of pore architecture in these materials is a key area of research. The geometry of the building units, often referred to as knots and linkers, predefines the resulting network topology and pore dimensions. acs.org For instance, the combination of linkers and knots with different symmetries can lead to various pore shapes, such as hexagonal or tetragonal structures in two-dimensional (2D) COFs. acs.org Three-dimensional (3D) COFs are characterized by more complex, often interpenetrating, networks. researchgate.netacs.org The specific surface area and pore size are critical parameters determined through techniques like Brunauer–Emmett–Teller (BET) surface area measurements. researchgate.net
Functionalization of aminophenoxy-derived COFs can be achieved through two primary strategies: the bottom-up approach or postsynthetic modification (PSM). nih.govacs.org
Bottom-up Synthesis: This method involves using building blocks that are already functionalized, such as this compound, from the outset of the synthesis. The functional group is thus an integral part of the framework from the beginning.
Postsynthetic Modification (PSM): This technique involves chemically modifying the COF after its initial synthesis. nih.gov It is often considered a more versatile approach as it allows for the introduction of a wider range of functional groups that might not be stable under the initial COF synthesis conditions. nih.gov The hydroxyl group of the butanol chain in a this compound-derived COF would be an ideal site for various PSM reactions.
The strategic functionalization of the pore walls can enhance the material's performance for specific applications. For example, introducing amine groups can improve selectivity for CO2 capture through favorable chemisorption interactions. nih.gov The ability to partition pores by inserting additional building blocks after initial synthesis represents an advanced strategy to create hierarchical microporosity and introduce new functionalities. nih.gov
Below is a table summarizing common pore architectures in COFs and a table detailing functionalization possibilities.
| Pore Architecture | Typical Building Block Symmetry | Resulting Pore Shape | Key Characteristics |
|---|---|---|---|
| 2D Hexagonal | C3 Linker + C2 Knot | Honeycomb | Large, open channels; high surface area. |
| 2D Tetragonal | C4 Linker + C2 Knot | Square | Ordered, uniform square channels. |
| 3D Interpenetrated | Tetrahedral (C4) Knot | Varies (e.g., diamondoid) | Increased framework robustness; often results in smaller effective pore sizes. acs.org |
| Pore-Partitioned | Insertion of C2 or C3 agents post-synthesis | Sub-divided pores | Creates hierarchical porosity; enhances selectivity for specific molecules. nih.gov |
| Pendant Group | Modification Reaction | Resulting Functionality | Potential Application |
|---|---|---|---|
| -OH (Hydroxyl) | Esterification | Ester | Altered polarity, drug delivery. |
| -NH2 (Amine) | Amidation | Amide | Enhanced CO2 capture, catalysis. nih.gov |
| -N3 (Azide) | Click Chemistry (e.g., with an alkyne) | Triazole | Introduction of complex molecules, sensing. nih.gov |
| Imine Linkage | Reduction | Amine | Increased chemical stability. researchgate.net |
Development of Specialty Chemicals and Chemical Intermediates for Advanced Materials
The compound this compound is a versatile chemical intermediate due to its bifunctional nature, possessing both a primary aromatic amine and a primary alcohol group. This unique combination allows it to serve as a building block for a range of specialty chemicals and advanced materials. Its structural components—the aminophenoxy group and the flexible butanol chain—can be leveraged to impart specific properties such as thermal stability, chemical resistance, and tailored mechanical characteristics to polymers and other materials.
As a chemical intermediate, this compound holds potential in the synthesis of high-performance polymers. The aromatic amine is a key functional group for polymerization reactions to form polyimides, polyamides, and polyurethanes. The phenoxy ether linkage contributes to thermal stability and chemical inertness, while the butanol chain introduces flexibility into the polymer backbone, which can improve processability and modify mechanical properties like toughness and impact resistance.
The terminal hydroxyl group on the butanol chain offers a secondary site for chemical reactions. It can be used for:
Cross-linking: Creating networked polymers with enhanced mechanical strength and solvent resistance.
Grafting: Attaching other polymer chains or functional molecules to modify surface properties or introduce new functionalities.
Derivatization: Converting the alcohol to other functional groups (e.g., esters, ethers) to fine-tune the final properties of the material.
The role of similar amino alcohols as precursors for biodegradable polymers used in applications like gene delivery highlights the potential for this compound in biomedical material development. nih.govchemicalbook.com The combination of an aromatic core and a flexible, functionalizable side chain makes it an attractive monomer for creating materials with precisely controlled properties.
The table below outlines potential applications of this compound as an intermediate in the development of advanced materials.
| Advanced Material | Role of this compound | Resulting Material Properties |
|---|---|---|
| High-Performance Polyimides | Diamino-monomer | Improved flexibility and processability, good thermal stability. |
| Epoxy Resins | Curing agent/Modifier | Increased toughness and impact strength, controlled cross-link density. |
| Specialty Polyurethanes | Chain extender with a reactive hydroxyl group | Enhanced thermal resistance, site for post-polymerization modification. |
| Functional Polymer Coatings | Monomer for surface-active copolymers | Adhesion promotion, corrosion resistance, functionalizable surface. |
Intermolecular Interactions and Solution Behavior of 4 4 Aminophenoxy 1 Butanol Analogs
Solvatochromic Studies and Analysis of Solvent Effects on Reactivity
Solvatochromism, the change in a substance's color with solvent polarity, provides insight into the electronic structure of a molecule and its interactions with the solvent. For compounds like 4-(4-Aminophenoxy)-1-butanol, which possess electron-donating groups (-NH₂ and -O-) conjugated with an aromatic ring, a push-pull electronic system is established. This system is sensitive to the surrounding solvent environment.
While specific solvatochromic studies on this compound are not extensively documented in the literature, the behavior of analogous push-pull systems can be examined. Such molecules typically exhibit positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a red shift) as solvent polarity increases. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for electronic transition. In protic solvents like alcohols, specific hydrogen-bonding interactions with the amino and hydroxyl groups can lead to further spectral shifts that may deviate from general polarity trends. d-nb.info
Solvent effects also profoundly influence reactivity, particularly for the aminophenoxy moiety. The rates of reactions involving phenols and their derivatives, such as hydrogen atom abstraction by free radicals, are heavily dependent on the solvent's ability to accept hydrogen bonds and solvate anions. nih.gov Reactions can proceed through different mechanisms—hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET)—and the dominant pathway is dictated by the solvent and reactants. nih.gov For this compound, solvents can mediate electrostatic effects and stabilize charged intermediates or transition states, thereby influencing reaction rates and outcomes. numberanalytics.comacs.org The butanol chain also contributes, with its hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.
Table 1: Expected Influence of Solvent Type on Reactivity
| Solvent Type | Primary Interaction | Expected Effect on Reactivity |
| Non-polar Aprotic (e.g., Hexane) | Van der Waals forces | Low stabilization of polar intermediates; may favor non-polar reaction pathways. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Stabilizes polar transition states, potentially increasing reaction rates. |
| Polar Protic (e.g., Ethanol, Water) | Hydrogen bonding | Strong stabilization of both ground and excited states; can facilitate proton transfer steps in a reaction. nih.gov |
Solubility Investigations in Monocomponent and Binary Solvent Systems
The solubility of this compound is determined by its structural components: the polar amino and hydroxyl groups, the semi-rigid aromatic core, and the flexible aliphatic chain. The -NH₂ and -OH groups can form strong hydrogen bonds with protic solvents, while the aromatic ring can engage in π-π stacking and van der Waals interactions.
Direct solubility data for this compound is scarce, but studies on closely related analogs like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (APMC) provide valuable insights. Research shows that APMC's solubility increases with temperature in all tested solvents, which included tetrahydrofuran (B95107), ethyl acetate (B1210297), acetonitrile, and various alcohols like n-butanol, ethanol, and methanol. researchgate.net This positive temperature dependence is typical for the dissolution of solid solutes in liquid solvents.
Based on its structure and data from analogs, this compound is expected to be miscible with water and soluble in polar organic solvents like alcohols (methanol, ethanol, n-butanol) and DMSO, owing to its hydrogen bonding capabilities. chemicalbook.com Its solubility in less polar solvents like ethyl acetate or chloroform (B151607) would likely be moderate, and it would be sparingly soluble in non-polar solvents such as hexane.
In binary solvent systems, such as an alcohol-water mixture, synergistic effects can occur where solubility is greater in the mixture than in either pure solvent. researchgate.net This is often due to the mixture's ability to balance the interactions with both the polar and non-polar parts of the solute molecule.
Table 2: Experimentally Determined Solubility of Analog 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (APMC) in Pure Solvents at 298.15 K Data extracted from a study on a structural analog to infer potential solubility behavior.
| Solvent | Mole Fraction Solubility (x₁) of APMC |
| Tetrahydrofuran | 0.0105 |
| Ethyl acetate | 0.0076 |
| Acetonitrile | 0.0042 |
| n-Butanol | 0.0016 |
| n-Propanol | 0.0013 |
| Ethanol | 0.0011 |
| Methanol | 0.0009 |
| Source: Adapted from experimental data on APMC. researchgate.net |
Characterization of Solution Processability and Film-Forming Properties for Material Fabrication
The structure of this compound makes it a potential candidate for use as a monomer or additive in the fabrication of polymeric materials and films. The rigid phenoxy group can impart thermal stability and mechanical strength, while the flexible butanol chain can enhance processability and solubility in organic solvents. The terminal hydroxyl and amino groups provide reactive sites for polymerization or cross-linking reactions.
Solution processability is crucial for creating uniform thin films. This involves dissolving the material in a suitable solvent to form a solution or varnish, which can then be applied to a substrate via methods like spin-coating, dip-coating, or solution casting. acs.orggoogle.com The choice of solvent is critical; it must not only dissolve the material but also have the appropriate volatility to ensure smooth film formation upon drying. For instance, n-butanol is often used in varnish compositions to help form transparent, uniform films. google.com
The film-forming properties of materials containing phenoxy and butanol moieties are well-documented in patents and literature. Phenoxy resins are known to improve fabrication properties in coatings. google.com The intermolecular forces, particularly hydrogen bonding from the -OH and -NH₂ groups, would play a significant role in film cohesion and adhesion to substrates. The ability of the molecule to self-assemble or organize during the drying process would influence the morphology and properties of the final film.
Biomolecular Interaction Studies Focusing on Chemical Adduct Formation with Nucleotides and Nucleic Acids
Aromatic amines and their derivatives are a class of compounds known for their potential to interact with biological macromolecules, including DNA. nih.gov These interactions can lead to the formation of covalent DNA adducts, which are segments of DNA bound to a chemical. wikipedia.org Such adducts can interfere with DNA replication and are considered initiating events in carcinogenesis. taylorandfrancis.com
The aminophenoxy group in this compound is the primary site for such interactions. The mechanism typically involves metabolic activation of the amino group, often through N-oxidation by cytochrome P450 enzymes, to form a reactive electrophilic species like a nitrenium ion. This electrophile can then attack nucleophilic sites on DNA bases.
Studies on analogous compounds provide a clear model for this process. For example, 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (APNH), an aminophenyl derivative, has been shown to form DNA adducts primarily at the C-8 position of guanine (B1146940) residues, both in vitro and in vivo. nih.gov Similarly, 4-Aminobiphenyl (4-ABP) is a well-established carcinogen that forms N-(deoxyguanosin-8-yl) (dG-C8) adducts in human cells. nih.gov The formation of these adducts is a critical biomarker for exposure to genotoxic agents. Given its structural similarity to these compounds, this compound could potentially undergo similar metabolic activation and subsequent adduct formation with guanine bases in DNA.
Table 3: DNA Adduct Formation by Analogs of this compound
| Compound | Primary Adduct Formed | Target Site on DNA | Reference |
| 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (APNH) | dG-C8-APNH | C-8 position of guanine | nih.gov |
| 4-Aminobiphenyl (4-ABP) | N-(deoxyguanosin-8-yl)-4-ABP | C-8 position of guanine | nih.gov |
Emerging Research Frontiers and Future Directions for 4 4 Aminophenoxy 1 Butanol Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of 4-(4-Aminophenoxy)-1-butanol is crucial for its potential applications. Research in this area is focused on the development of novel catalytic systems that can improve reaction rates, increase yields, and enhance selectivity. The synthesis of this compound likely involves two key chemical transformations: the formation of the ether linkage and the introduction of the amino group.
One common method for forming the aryl ether bond is the Williamson ether synthesis. Traditional methods often require stoichiometric amounts of strong bases and can lead to side reactions. Modern catalytic approaches aim to overcome these limitations. For instance, the use of transition metal catalysts, such as copper or palladium complexes, can facilitate the coupling of phenols with alkyl halides or other electrophiles under milder conditions. Research is ongoing to develop more active and robust catalysts for such cross-coupling reactions, which could be applied to the synthesis of this compound. mdpi.comencyclopedia.pub
Another key step is the introduction of the amino group, which is often achieved by the reduction of a corresponding nitro group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method. However, advancements are being made in developing more selective and efficient catalytic systems. For example, the use of bimetallic nanoparticles or catalysts supported on novel materials like metal-organic frameworks (MOFs) could offer improved performance.
Below is a representative table illustrating potential catalytic systems for the key synthetic steps of this compound, based on analogous reactions reported in the literature.
| Reaction Step | Traditional Catalyst | Novel Catalytic System | Potential Advantages |
| Etherification | Sodium Hydride (NaH) | Copper(I) iodide/L-proline | Milder reaction conditions, lower catalyst loading |
| Nitro Reduction | Palladium on Carbon (Pd/C) | Platinum-Cobalt Nanocages | Higher selectivity, improved catalyst stability |
This table is illustrative and based on catalytic systems used for similar chemical transformations.
Implementation of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. alfa-chemistry.comnih.gov For this compound, this involves developing methodologies that reduce waste, use less hazardous substances, and are more energy-efficient.
A key aspect of green synthesis is the choice of solvent. Traditional organic solvents are often volatile and toxic. The use of greener alternatives such as water, supercritical fluids, or ionic liquids is being explored for reactions like ether synthesis. alfa-chemistry.comnih.gov For example, phase-transfer catalysis can enable reactions between water-insoluble and water-soluble reactants, reducing the need for large volumes of organic solvents.
Microwave-assisted and ultrasound-assisted organic synthesis are other green chemistry tools that can be applied. These techniques can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. alfa-chemistry.com A greener synthetic approach for the etherification step could involve a solvent-free reaction or the use of a recyclable catalyst.
The concept of atom economy is also central to green chemistry. Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the development of catalytic reactions that proceed with high selectivity and minimize the formation of byproducts.
The following table outlines some green chemistry approaches that could be implemented in the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Environmental Benefit |
| Solvent Selection | Dimethylformamide (DMF) | Water with phase-transfer catalyst | Reduced toxicity and waste |
| Energy Source | Conventional heating | Microwave irradiation | Reduced energy consumption and reaction time |
| Catalyst | Stoichiometric base | Recyclable solid acid catalyst | Reduced waste and catalyst reuse |
This table provides examples of how green chemistry principles could be applied to the synthesis of the target compound.
Exploration of Multifunctional Materials and Hybrid Architectures
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an attractive monomer for the synthesis of advanced polymers and multifunctional materials. rsc.orgtandfonline.comresearchgate.net The aromatic ring provides rigidity and potential for π-π stacking interactions, while the flexible butanol chain can impart processability and other desirable properties.
The amine and hydroxyl groups can participate in various polymerization reactions. For example, they can react with diisocyanates to form polyurethanes, with diacids or their derivatives to form polyamides or polyesters, and with epoxides to form poly(β-amino alcohol)s. mdpi.comresearchgate.net These polymers could find applications in coatings, adhesives, and biomedical devices. The presence of the aromatic amine also opens up the possibility of creating electroactive polymers.
Furthermore, this compound can be used to create hybrid organic-inorganic materials. nih.govbohrium.commdpi.com The hydroxyl group can react with inorganic precursors, such as metal alkoxides, through a sol-gel process to form a covalently linked hybrid network. These materials can combine the properties of both the organic and inorganic components, leading to materials with enhanced thermal stability, mechanical strength, or specific optical or electronic properties. For instance, incorporating this molecule into a silica (B1680970) network could result in a functionalized hybrid material with potential applications in catalysis or sensing.
The table below summarizes potential applications of this compound in the development of multifunctional materials.
| Material Type | Polymerization/Reaction Type | Key Functional Groups Utilized | Potential Applications |
| Polyurethanes | Reaction with diisocyanates | Amine and Hydroxyl | Foams, elastomers, coatings |
| Polyamides | Reaction with diacids | Amine | High-performance fibers, engineering plastics |
| Hybrid Materials | Sol-gel process with metal alkoxides | Hydroxyl | Functional coatings, composite materials |
This table illustrates the potential of this compound as a monomer for various material types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
